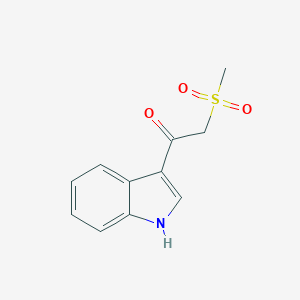

3-Metilsulfonilacetilindol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone involves various strategies, including rearrangement reactions, cyclization processes, and the use of catalysts or specific conditions to achieve the desired chemical structures. For instance, potassium hydroxide-mediated rearrangement has been utilized to create compounds with sulfonyl groups in excellent yields, showcasing the synthetic versatility of sulfonyl-containing compounds (Bin, Lee, & Kim, 2004). Additionally, FeCl2-catalyzed or UV-driven cyclization reactions have been employed to synthesize novel polycyclic sulfonyl indolines, indicating the potential for complex structure formation involving sulfonyl and indole groups (Lu, Luo, Peng, Jiang, Lei, & Yin, 2019).

Molecular Structure Analysis

Chemical Reactions and Properties

Chemical reactions involving 1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone and its derivatives can include nucleophilic addition, cyclization, and rearrangement processes. These reactions are significant for modifying the chemical structure and properties of the compound, potentially leading to new materials or biologically active molecules. The reactivity of sulfonyl indoles towards different reagents and conditions has been explored to synthesize various derivatives with unique properties (Pelkey, Barden, & Gribble, 1999).

Physical Properties Analysis

The physical properties of 1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. These properties can be influenced by the molecular structure and the presence of functional groups. Studies on related compounds provide valuable information on how structural changes affect physical properties (Shtamburg, Shtamburg, Anishchenko, Mazepa, Kravchenko, & Shishkina, 2018).

Chemical Properties Analysis

The chemical properties of sulfonyl indoles, including acidity, basicity, and reactivity towards various chemical reagents, are crucial for their application in synthetic chemistry and potential pharmacological uses. The introduction of sulfonyl and indole groups into a compound like 1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone can significantly alter its chemical behavior, enabling the synthesis of compounds with desired chemical properties and biological activities (Kumar, Deepika, Porwal, & Mishra, 2022).

Aplicaciones Científicas De Investigación

Aplicaciones Medicinales

El indol es un elemento importante de muchas moléculas naturales y sintéticas con significativa actividad biológica . La copresencia de metales de transición en andamiajes orgánicos puede representar un factor importante en el desarrollo de agentes medicinales efectivos . Los complejos metálicos que contienen indol han mostrado resultados prometedores en el área del descubrimiento de fármacos .

Investigación Proteómica

El 3-Metilsulfonilacetilindol se utiliza en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto podría utilizarse para estudiar las interacciones de las proteínas, identificar posibles dianas farmacológicas y comprender los mecanismos de las enfermedades.

Actividad Antiviral

Los derivados del indol han mostrado actividad antiviral . Por ejemplo, ciertos derivados del indol han mostrado actividad inhibitoria contra el virus de la influenza A y el virus Coxsackie B4 .

Actividad Antiinflamatoria

Los derivados del indol también se han encontrado que poseen propiedades antiinflamatorias . Podrían utilizarse potencialmente en el tratamiento de enfermedades inflamatorias.

Actividad Anticancerígena

Los derivados del indol han demostrado propiedades anticancerígenas . Podrían utilizarse potencialmente en la terapia contra el cáncer.

Actividad Antioxidante

Los derivados del indol han mostrado actividad antioxidante . Los antioxidantes son sustancias que pueden prevenir o retardar el daño a las células causado por los radicales libres.

Mecanismo De Acción

Target of Action

The primary targets of 3-Methanesulfonylacetylindole are currently unknown. This compound is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that 3-Methanesulfonylacetylindole may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Methanesulfonylacetylindole may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

For instance, indole-3-acetic acid (IAA), a plant hormone produced by the degradation of tryptophan in higher plants, is known to regulate almost all aspects of plant growth and development . In microorganisms, IAA plays an important role in growth, development, and even plant interaction . The biosynthesis pathways of IAA in microorganisms include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .

Pharmacokinetics

The molecular weight of 3-methanesulfonylacetylindole is 23727 , which is within the range considered favorable for oral bioavailability in drug design.

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives , it is plausible that 3-Methanesulfonylacetylindole could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methanesulfonylacetylindole. For instance, the production of IAA, a related indole derivative, is influenced by environmental factors such as temperature and pH . Similarly, the action of 3-Methanesulfonylacetylindole could be influenced by various environmental conditions.

Direcciones Futuras

The future directions in the study of “1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone” and similar compounds could involve the development of more efficient and safer synthesis methods . In particular, the use of microflow technologies for the rapid and mild generation of (1H-indol-3-yl)methyl electrophiles shows promise .

Análisis Bioquímico

Biochemical Properties

Indole derivatives are known to interact with multiple receptors and have been found in many important synthetic drug molecules

Cellular Effects

Indole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, and anticancer activities . Therefore, it is plausible that 3-Methanesulfonylacetylindole may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

The metabolic pathways that 3-Methanesulfonylacetylindole is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, are not currently known. Indole derivatives are known to be involved in various metabolic pathways , suggesting potential areas of investigation for 3-Methanesulfonylacetylindole.

Propiedades

IUPAC Name |

1-(1H-indol-3-yl)-2-methylsulfonylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-16(14,15)7-11(13)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMMRSLOWZEGTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)C1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618931 |

Source

|

| Record name | 1-(1H-Indol-3-yl)-2-(methanesulfonyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

821009-91-0 |

Source

|

| Record name | 1-(1H-Indol-3-yl)-2-(methanesulfonyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B17430.png)